![molecular formula C18H16ClN3O4S B4616411 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound with potential relevance in various chemical and pharmaceutical applications. Its synthesis, structure, and properties are of interest in the fields of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide often involves multi-step chemical processes. For instance, the synthesis of related sulfonamide compounds may include steps like esterification, hydrazination, and cyclization, followed by further modifications like sulfonylation (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. This method provides detailed insights into the arrangement of atoms within the molecule and helps in understanding its three-dimensional conformation (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be diverse, depending on the functional groups present. Reactions like nucleophilic attack, isomerization, and formation of various heterocyclic structures are common (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Properties like solubility, melting point, and crystalline structure are key factors determined through experimental analysis and are essential for practical applications (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and tautomeric behavior, are critical for understanding the compound's behavior in different environments. Studies involving density functional theory (DFT) calculations and spectroscopic methods (like FTIR and NMR) help in elucidating these properties (Erturk et al., 2016).
Scientific Research Applications
Synthesis and Biological Evaluation
One area of research involves the synthesis of novel benzenesulfonamide derivatives for potential therapeutic applications. For instance, Fahim and Shalaby (2019) explored the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, evaluating their in vitro antitumor activity against HepG2 and MCF-7 cell lines. This study also detailed molecular docking and density functional theory (DFT) calculations to assess the compounds' interactions with key biological targets, such as KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Development of Novel Materials
Research has also focused on creating new materials with improved solubility, processability, and thermal properties. For example, Sheng et al. (2010) synthesized novel polyamides containing sulfone-ether linkages and xanthene cardo groups, showing high glass transition temperatures and excellent thermal stability. These materials were proposed as candidates for high-performance polymeric applications due to their distinct properties (Sheng et al., 2010).
properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-11-17(12(2)26-21-11)18(23)20-14-7-9-16(10-8-14)27(24,25)22-15-5-3-13(19)4-6-15/h3-10,22H,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPQNCKTCSSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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